molecular formula C17H16N2O2S B2675621 2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 1795190-64-5

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2675621
M. Wt: 312.39
InChI Key: TUYSLIWSKUHEGW-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as the thiophen-3-yl group in your compound, are of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but very soluble in alcohol and ether .

Scientific Research Applications

Antiprotozoal Agents

Research has highlighted the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as potent antiprotozoal agents. Compounds synthesized from related chemical structures have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal medications (Ismail et al., 2004).

Amplifiers for Phleomycin

The synthesis and application of heterobicycles, including pyridinylpyrimidines with strongly basic side chains, have been investigated as amplifiers of phleomycin against Escherichia coli. These findings suggest their role in enhancing antibiotic efficacy, showcasing the versatility of furan and thiophene derivatives in medicinal chemistry (Brown & Cowden, 1982).

Influenza A Virus Inhibitors

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Systematic studies revealed that specific substitutions on the heterocyclic moiety significantly influence anti-influenza activity, with certain derivatives demonstrating potent inhibitory effects against H5N1, marking a promising direction for antiviral drug development (Yongshi et al., 2017).

Heterocyclic Compound Synthesis

The compound and its related structures have served as key intermediates in the synthesis of various heterocyclic compounds. These compounds are integral in the development of new materials and pharmaceuticals, underlining the compound's utility in synthetic organic chemistry (Aniskova et al., 2017).

Future Directions

The future directions in the study of a compound depend on the current state of research and the potential applications of the compound. For thiophene derivatives, research is ongoing to explore their potential as biologically active compounds .

properties

IUPAC Name

2,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-5-16(12(2)21-11)17(20)19-8-13-6-15(9-18-7-13)14-3-4-22-10-14/h3-7,9-10H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSLIWSKUHEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

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